Phosphine, dibutylphenyl-

Description

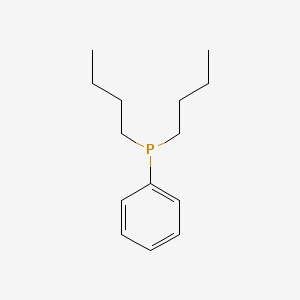

Phosphine, dibutylphenyl- (C₆H₅P(C₄H₉)₂) is a tertiary phosphine featuring two butyl groups and one phenyl group bonded to a central phosphorus atom. Tertiary phosphines are pivotal in coordination chemistry, catalysis, and materials science due to their electron-donating properties and steric bulk . Dibutylphenylphosphine’s alkyl substituents enhance electron-donating capacity compared to aryl-substituted analogs like triphenylphosphine (Ph₃P), while the phenyl group contributes aromatic stability .

Properties

IUPAC Name |

dibutyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORICWOYODJGJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213145 | |

| Record name | Phosphine, dibutylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6372-44-7 | |

| Record name | Dibutylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6372-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, dibutylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, dibutylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, dibutylphenyl- can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of chlorophosphines with organomagnesium compounds to form the desired phosphine. For example, the reaction of chlorodibutylphosphine with phenylmagnesium bromide yields phosphine, dibutylphenyl- under anhydrous conditions .

Industrial Production Methods: Industrial production of phosphine, dibutylphenyl- typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Hydrolysis and Oxidation Reactions

Dibutylphenylphosphine undergoes hydrolysis to form the corresponding phosphine oxide. This reaction parallels the behavior of structurally similar phosphines like di-t-butylphosphine .

The phosphine oxide derivative does not react with carbonyl compounds (e.g., benzaldehyde) under basic conditions, contrasting with less hindered phosphine oxides .

Alkylation and Quaternization

Reactions with alkyl halides yield phosphonium salts, a hallmark of tertiary phosphine nucleophilicity .

Phosphonium salts derived from dibutylphenylphosphine show remarkable resistance to hydrolysis, attributed to steric shielding of the phosphorus center .

Coordination Chemistry

Dibutylphenylphosphine acts as a ligand in transition metal complexes, influencing reactivity through steric and electronic effects .

Example Reactions:

-

With Pt complexes : Forms [(dppe)Pt(η²-P═P(C₄H₉)₂(C₆H₅))] (dppe = 1,2-bis(diphenylphosphino)ethane), undergoing P–P bond cleavage with dihaloalkanes .

-

With AuPt heterodinuclear complexes : Participates in phenyl-group exchange, mediated by fluxional ligand dynamics .

Key Observations:

-

Ligand substitution reactions favor retention of the dibutylphenylphosphine moiety due to steric bulk .

-

DFT studies reveal charge localization on phosphorus, enhancing nucleophilic character in metal-bound states .

Nucleophilic Additions to Unsaturated Bonds

Dibutylphenylphosphine adds to alkynes and alkenes under basic conditions, forming C–P bonds .

Formation of Pentacoordinate Phosphoranes

Reaction with difluoromethylating agents (e.g., TMSCF₂Br) yields stable pentacoordinate phosphoranes :

General Procedure :

-

Reactants : (C₄H₉)₂(C₆H₅)P, KHCO₃, NaBH₄, TMSCF₂Br, H₂O.

-

Conditions : DCM, RT, 1 h.

-

Product : (C₄H₉)₂(C₆H₅)P(CF₂H)₂.

Applications:

-

The phosphorane serves as a difluoromethylating agent for heterocycles and aryl bromides .

-

Thermal decomposition releases :CF₂ radicals, enabling gem-difluorocyclopropanation of alkenes .

Catalytic Rearrangements

Dibutylphenylphosphine catalyzes vinylcyclopropylketone rearrangements via zwitterionic intermediates :

Mechanism Highlights :

-

Stage 1 : Nucleophilic attack at the cyclopropane C3 position.

-

Stage 2 : 7-endo-trig SN2′-type ring closure.

-

Outcome : Seven-membered cyclic products with high stereochemical fidelity.

Radical Reactions

Under oxidative conditions, dibutylphenylphosphine participates in radical chain processes:

Example :

Scientific Research Applications

Catalytic Applications

1.1. Organocatalysis

Phosphine compounds are widely recognized for their role as organocatalysts. Dibutylphenyl phosphine oxide can catalyze various organic reactions, including Michael additions and nucleophilic substitutions. For instance, phosphine-catalyzed Michael addition reactions have been extensively studied, demonstrating the ability of these compounds to facilitate reactions under mild conditions without the need for strong bases . The use of dibutylphenyl phosphine oxide in such catalytic processes can enhance reaction rates and selectivity.

1.2. Asymmetric Synthesis

Phosphines are crucial in asymmetric synthesis, particularly in the formation of chiral centers. The use of chiral phosphines as catalysts has been shown to improve enantioselectivity in reactions such as the Mukaiyama-Michael reaction. Research indicates that dibutylphenyl phosphine oxide can be employed to achieve high enantiomeric excess in the synthesis of complex organic molecules . This application is particularly valuable in pharmaceutical development where chirality plays a critical role in drug efficacy.

Synthesis of Chiral Phosphine Oxides

Chiral phosphine oxides like dibutylphenyl phosphine oxide serve as precursors for P-chiral ligands used in transition metal catalysis. The dynamic crystallization methods have been developed to enhance the yield and purity of these compounds. For example, racemic dibutylphenyl phosphine oxide can be resolved into its enantiomers through crystallization-induced asymmetric transformation (CIAT), leading to high-purity products suitable for further applications in catalysis .

Medicinal Chemistry

Phosphines and their derivatives exhibit potential therapeutic properties. Studies have shown that phosphine compounds can interact with biological systems, influencing metabolic pathways and cellular signaling mechanisms. For instance, research on phosphine toxicity reveals insights into how these compounds can affect acetylcholine signaling pathways, which may have implications for developing antidotes or treatments for poisoning . The exploration of dibutylphenyl phosphine oxide's interactions within biological systems could open new avenues for drug discovery.

Case Studies

Mechanism of Action

The mechanism by which phosphine, dibutylphenyl- exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the complex and facilitating the catalytic cycle .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects on σ-Donor Strength: Phosphines’ electronic properties are influenced by substituents. Alkyl groups (e.g., butyl) are stronger σ-donors than aryl groups (e.g., phenyl) due to their electron-releasing inductive effects. highlights a σ-donor hierarchy: PEt₃ > benzyldiphenylphosphine (PPh₂Bz) > PPh₃. By analogy, dibutylphenylphosphine is expected to exhibit higher σ-donor strength than Ph₃P but lower than trialkylphosphines like PEt₃ .

Steric Effects :

Bulky substituents (e.g., adamantyl in AdTPP) enhance host-guest interaction constants (Kf) in supramolecular systems. For instance, AdTPP exhibits a Kf twice that of simpler phosphines in scCO₂, attributed to steric stabilization . Dibutylphenylphosphine’s butyl groups may offer moderate steric bulk, positioning it between Ph₃P and AdTPP in applications requiring spatial control.

Reactivity and Catalytic Performance

Metal Coordination and Catalysis :

In palladium-catalyzed cross-couplings (), phosphine ligands’ selectivity and yield depend on substituents. Bulky ligands can stabilize metal centers but may hinder substrate access. Dibutylphenylphosphine’s balance of electron donation and moderate bulk could optimize catalytic activity, akin to PPh₂Bz in mercury complexes .

Hydrophosphination Reactions :

Phosphines like Ph₃P participate in hydrophosphination via oxidative addition and migratory insertion (). Alkyl-substituted phosphines may alter reaction kinetics; for example, palladium catalysts outperform nickel derivatives by 10x . Dibutylphenylphosphine’s alkyl groups could accelerate such reactions compared to arylphosphines.

Reactivity with HNO: Water-soluble phosphines (e.g., TXPTS) react with nitroxyl (HNO) to form stable azaylides (). Hydrophobic phosphines like dibutylphenylphosphine may exhibit distinct reactivity in non-aqueous media, though specific data is absent.

Host-Guest Interactions and Solubility

Supercritical CO₂ Systems : Phosphines with polar substituents (e.g., trifluoromethyl) show reduced packing compactness and altered host-guest Kf values (). Dibutylphenylphosphine’s hydrophobic butyl groups may lower solubility in polar phases, contrasting with sulfonated analogs like TXPTS .

Biological Activity

Phosphine, dibutylphenyl- (DBP), is a compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. This article synthesizes available research findings on the biological activity of dibutylphenyl phosphine, focusing on its toxicological effects, catalytic properties, and potential therapeutic applications.

Chemical Structure and Properties

Dibutylphenyl phosphine is characterized by the presence of a phosphorus atom bonded to two butyl groups and a phenyl group. Its molecular formula is , and it is classified as a trialkyl phosphine. The presence of the phenyl group contributes to its unique chemical reactivity and biological interactions.

Toxicological Effects

Research indicates that dibutylphenyl phosphine exhibits significant toxicological effects, particularly on cholinesterase activity. In studies involving animal models, prolonged exposure to dibutylphenyl phosphine has been shown to result in:

- Reduction of Plasma Cholinesterase Activity : Significant decreases in plasma cholinesterase levels were observed in both rabbits and rats after prolonged exposure to dibutylphenyl phosphine. This effect is critical as cholinesterase enzymes play a vital role in neurotransmission by breaking down acetylcholine, thus impacting nervous system function .

- Organ Toxicity : Studies have demonstrated that dibutylphenyl phosphine can lead to cellular and weight changes in organs such as the liver, kidney, and bladder. In particular, a two-year dietary study in rats identified a No Observed Adverse Effect Level (NOAEL) of 200 ppm for cytotoxicity/hyperplasia in the urinary bladder .

Summary of Toxicological Findings

| Study Type | Organ Affected | Observed Effect | NOAEL/LOAEL |

|---|---|---|---|

| Dietary Study (2 years) | Urinary Bladder | Hyperplasia | NOAEL: 200 ppm |

| Inhalation Study | Cholinesterase | Reduced activity | Not specified |

| Oral Exposure | Liver/Kidney | Cellular changes | Not specified |

Catalytic Applications

Dibutylphenyl phosphine has also been studied for its catalytic properties. It has been shown to promote various chemical reactions due to its nucleophilic nature. For instance, it has been utilized in domino reactions for synthesizing complex organic molecules, demonstrating higher catalytic ability compared to other phosphines like triphenylphosphine .

Catalytic Performance Comparison

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Tri(n-butyl)phosphine | Formal [4 + 2] cycloaddition | 84% |

| Triphenylphosphine | No significant reaction observed | 0% |

Therapeutic Potential

Recent studies have explored the therapeutic potential of gold(I) complexes incorporating dibutylphenyl phosphine derivatives. These compounds have shown promising activity against protozoan infections such as Trichomonas vaginalis, with improved selectivity over human cells compared to existing treatments . This suggests that modifications of dibutylphenyl phosphine could lead to the development of new anti-parasitic agents.

Case Studies

- Trichomoniasis Treatment : A study demonstrated that gold(I) complexes with dibutylphenyl phosphine exhibited significant trichomonacidal activity while maintaining low toxicity towards human cells. This highlights the potential for developing selective therapeutic agents against resistant strains of T. vaginalis.

- Environmental Impact : Research on the environmental persistence of dibutylphenyl phosphine indicates that it may pose risks due to its bioaccumulation potential and toxic effects on aquatic organisms. Monitoring and regulation are essential to mitigate these risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.